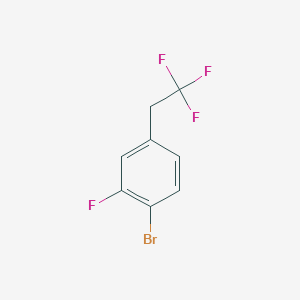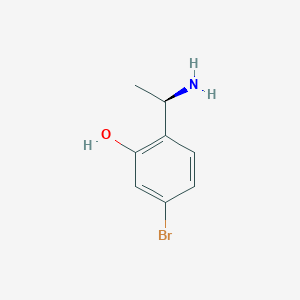
(r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of indoline derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an indoline ring system. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline ring system, which can be achieved through various methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction.
Functional Group Introduction: The introduction of the amino and hydroxyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with an appropriate amine and alcohol under basic conditions can yield the desired product.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-2-(1-propylindolin-5-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
2-Amino-2-(1-butylindolin-5-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m0/s1 |
InChI Key |
HAVQZUGUHLDTBY-NSHDSACASA-N |
Isomeric SMILES |
CCN1CCC2=C1C=CC(=C2)[C@H](CO)N |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


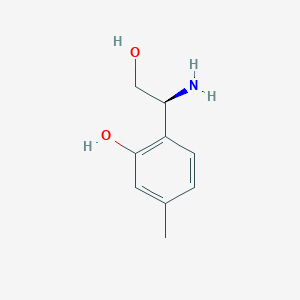
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
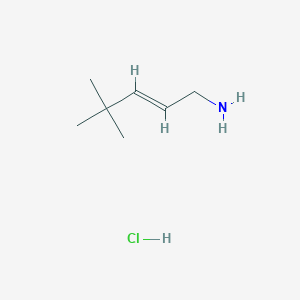
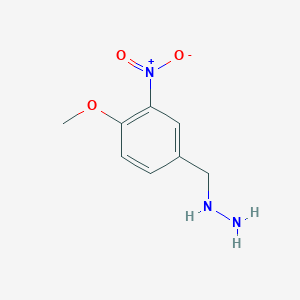
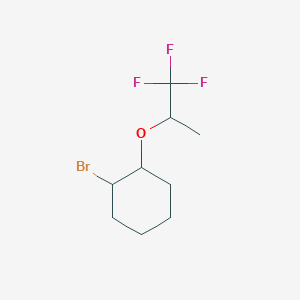
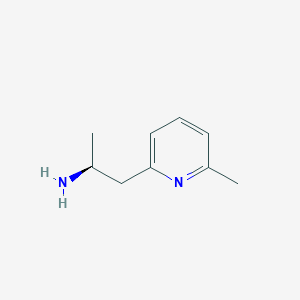

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)

